N-Cyclohexyl-2-methyl-6-(pyridin-3-yl)pyrimidin-4-amine
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Overview
Description
N-Cyclohexyl-2-methyl-6-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclohexyl group, a methyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-methyl-6-(pyridin-3-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and cleavage of carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-methyl-6-(pyridin-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrimidine ring.
Scientific Research Applications
N-Cyclohexyl-2-methyl-6-(pyridin-3-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-methyl-6-(pyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)pyrimidin-4-amine: Similar structure but lacks the cyclohexyl and methyl groups.
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Contains an imidazo[1,2-a]pyridine core instead of a pyrimidine ring.
Uniqueness
N-Cyclohexyl-2-methyl-6-(pyridin-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, potentially improving its binding affinity to hydrophobic pockets in target proteins.
Properties
CAS No. |
6484-76-0 |
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Molecular Formula |
C16H20N4 |
Molecular Weight |
268.36 g/mol |
IUPAC Name |
N-cyclohexyl-2-methyl-6-pyridin-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C16H20N4/c1-12-18-15(13-6-5-9-17-11-13)10-16(19-12)20-14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8H2,1H3,(H,18,19,20) |
InChI Key |
SICKMGJXLHQNJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2CCCCC2)C3=CN=CC=C3 |
Origin of Product |
United States |
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